molecular formula C7H13NO B1268322 1-(Piperidin-2-yl)ethanone CAS No. 97073-22-8

1-(Piperidin-2-yl)ethanone

Cat. No. B1268322
CAS RN: 97073-22-8
M. Wt: 127.18 g/mol
InChI Key: SHTKZOSFNVMLJZ-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)ethanone is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and have a wide range of biological activities .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .


Molecular Structure Analysis

The molecular structure of 1-(Piperidin-2-yl)ethanone consists of a piperidine ring attached to an ethanone group . The molecular formula is C7H14ClNO, and the average mass is 163.645 Da .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

While specific safety and hazard information for 1-(Piperidin-2-yl)ethanone is not available, similar compounds may cause harm if inhaled, come into contact with skin, or if swallowed . It’s important to use personal protective equipment and avoid dust formation when handling such compounds .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

properties

IUPAC Name

1-piperidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTKZOSFNVMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339765
Record name 2-Acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-yl)ethanone

CAS RN

97073-22-8
Record name 2-Acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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